N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide
Brand Name: Vulcanchem
CAS No.: 897610-93-4
VCID: VC4377252
InChI: InChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22)
SMILES: CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Molecular Formula: C18H29N3O4S
Molecular Weight: 383.51

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

CAS No.: 897610-93-4

Cat. No.: VC4377252

Molecular Formula: C18H29N3O4S

Molecular Weight: 383.51

* For research use only. Not for human or veterinary use.

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide - 897610-93-4

Specification

CAS No. 897610-93-4
Molecular Formula C18H29N3O4S
Molecular Weight 383.51
IUPAC Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22)
Standard InChI Key CTDIFORARJDOHN-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC

Introduction

Synthesis Overview

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide would likely involve several steps:

  • Preparation of the Piperazine Intermediate: This involves synthesizing the 4-(2-methoxyphenyl)piperazine.

  • Sulfonation: The piperazine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide.

  • Amidation: The sulfonamide is further reacted with pivaloyl chloride to form the final pivalamide derivative.

Chemical Characteristics

  • Solubility: The solubility of this compound in various solvents would depend on its polarity and molecular structure.

  • Stability: Stability under different conditions (e.g., temperature, pH) would be important for storage and handling.

Biological Activity

Compounds with similar structures, such as those containing piperazine rings, often exhibit biological activity, particularly in the realm of neurotransmitter modulation. For example, WAY-100635 is a serotonin receptor antagonist that contains a piperazine moiety .

Pharmaceutical Potential

The presence of a pivalamide group could influence the compound's pharmacokinetic properties, such as its ability to cross biological barriers.

Data Tables

Given the lack of specific data on N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide, we can create a hypothetical table based on related compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamideC19H24N4O7S2484.6 g/molUnknown
N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamideC20H24FN3O2357.43 g/molUnknown
WAY-100635C25H34N4O2422.6 g/molSerotonin receptor antagonist

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